4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including pyrazole, triazolo, pyridazine, and piperazine rings. These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring structure. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. These rings would likely be arranged in a specific configuration to allow for the necessary chemical reactions to take place .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the specific arrangement of atoms in the compound .Scientific Research Applications
Synthesis and Chemical Properties
- Several studies have detailed the synthesis of related compounds. For example, Abdel-Aziz et al. (2008) discussed the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound (Abdel-Aziz, Hamdy, Fakhr, & Farag, 2008).
- In another study, Shamroukh et al. (2005) synthesized a novel β-enaminonitrile of 1-(6-p-tolyl-pyridazin-3-yl)-pyrazole derivative, which shares similarities with the compound in focus (Shamroukh, Rashad, & Sayed, 2005).
Biological Evaluation
- Yengoyan et al. (2018) reported the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, including compounds with pyrazolyl-pyridazine and pyrimidine moieties, showing plant growth stimulant activity (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).
- Sun Guo-xiang (2009) created derivatives with herbicidal activities, suggesting the potential agricultural applications of such compounds (Sun Guo-xiang, 2009).
Antimicrobial and Antitumor Activities
- Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, showing DPP-4 inhibition potential and insulinotropic activities, indicating potential applications in anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
- Abdelhamid et al. (2016) synthesized compounds with competitive antimicrobial activities compared to typical antibacterial and antifungal drugs (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N10/c1-13-9-14(2)28(23-13)18-10-17(19-11-20-18)26-7-5-25(6-8-26)16-4-3-15-22-21-12-27(15)24-16/h3-4,9-12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGUTWIKMRQRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.